molecular formula C20H24N6 B12260808 N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12260808
M. Wt: 348.4 g/mol
InChI Key: RRRBOTDXMATGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline moiety, a piperidine ring, and a pyrimidine group, making it a molecule of interest in various fields of scientific research.

Properties

Molecular Formula

C20H24N6

Molecular Weight

348.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C20H24N6/c1-14-11-21-20(22-12-14)25(3)16-7-6-10-26(13-16)19-15(2)23-17-8-4-5-9-18(17)24-19/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3

InChI Key

RRRBOTDXMATGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the formation of the piperidine ring, and finally, the introduction of the pyrimidine group. Common reagents used in these reactions include methylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced derivatives of the piperidine ring.

Scientific Research Applications

N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The quinoxaline moiety may interact with DNA or proteins, leading to the modulation of biological processes. The piperidine and pyrimidine groups can enhance the compound’s binding affinity and specificity towards its targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine: A closely related compound with a similar structure but different substitution pattern on the piperidine ring.

    Quinoxaline derivatives: Compounds containing the quinoxaline moiety, known for their diverse biological activities.

    Pyrimidine derivatives: Compounds with the pyrimidine group, widely studied for their pharmacological properties.

Uniqueness

N,5-dimethyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]pyrimidin-2-amine stands out due to its unique combination of quinoxaline, piperidine, and pyrimidine groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.